

Commercial Availability and Analytical Quantification of Filgotinib-d4: A Technical Guide

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Compound of Interest

Compound Name: *Filgotinib-d4*

Cat. No.: *B15613052*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers of **Filgotinib-d4**, a deuterated internal standard for the selective JAK1 inhibitor, Filgotinib. It further details a comprehensive experimental protocol for the quantification of Filgotinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Filgotinib-d4** as an internal standard. The guide also illustrates the Filgotinib-inhibited JAK/STAT signaling pathway and a typical experimental workflow for its quantification.

Commercial Suppliers of Filgotinib-d4

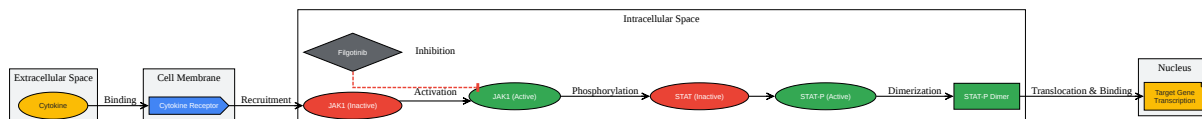
Filgotinib-d4 is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes the key quantitative data for **Filgotinib-d4** from prominent commercial sources. Researchers are advised to consult the suppliers' websites for the most current product specifications and availability.

Supplier	Catalog Number	CAS Number	Molecular Formula	Formula Weight	Purity	Available Quantities
Cayman Chemical	28875[1]	2041095-50-3[2][3]	C ₂₁ H ₁₉ D ₄ N ₅ O ₃ S[2][3]	429.5[2][3]	≥99% deuterated forms (d ₁ -d ₄)[3]	1 mg, 5 mg[1]
MedchemExpress	HY-18300S	2041095-50-3	C ₂₁ H ₁₉ D ₄ N ₅ O ₃ S	429.5	Not specified	Inquire for quote[4]
Biomol	Cay28875-1[2]	2041095-50-3[2]	C ₂₁ H ₁₉ D ₄ N ₅ O ₃ S[2]	429.5[2]	>99% deuterated forms (d ₁ -d ₄)[2]	1 mg
CP Lab Safety	AAB-AA01LISM-1mg[5]	2041095-50-3[5]	C ₂₁ H ₁₉ D ₄ N ₅ O ₃ S[5]	429.5287[5]	99%+ deuterated forms (d ₁ -d ₄)[5]	1 mg[5]
AdooQ Bioscience	A12433	Not specified	Not specified	Not specified	>99% HPLC purity	Inquire for quote[6]

Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

Filgotinib is a potent and selective inhibitor of Janus kinase 1 (JAK1). The JAK/STAT signaling pathway is crucial for mediating the biological effects of numerous cytokines and growth factors involved in inflammation and immune responses. The binding of these extracellular ligands to their transmembrane receptors triggers the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.

Filgotinib, by selectively inhibiting JAK1, disrupts this signaling cascade, thereby reducing the downstream inflammatory processes.



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Filgotinib Inhibition of the JAK/STAT Signaling Pathway.

Experimental Protocol: Quantification of Filgotinib using LC-MS/MS

This section outlines a typical experimental protocol for the quantification of Filgotinib in a biological matrix (e.g., plasma) using **Filgotinib-d4** as an internal standard (IS). This method is based on established protocols for Filgotinib quantification.^{[7][8][9][10][11]}

Materials and Reagents

- Filgotinib analytical standard
- **Filgotinib-d4** (internal standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Ultrapure water

- Biological matrix (e.g., rat plasma, human plasma)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Filgotinib and **Filgotinib-d4** by dissolving the appropriate amount of each compound in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions of Filgotinib by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.
- Internal Standard Working Solution: Prepare a working solution of **Filgotinib-d4** at a suitable concentration (e.g., 100 ng/mL) by diluting the primary stock solution with the same diluent.

Sample Preparation

- Protein Precipitation: To 50 µL of the biological matrix sample, add 150 µL of the internal standard working solution in acetonitrile.
- Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Dilution (Optional): The supernatant can be further diluted with the mobile phase if necessary.
- Injection: Inject an appropriate volume (e.g., 5 µL) of the final sample into the LC-MS/MS system.

LC-MS/MS Conditions

Parameter	Condition
LC Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Gradient	Start with 20% B, ramp to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Ionization Mode	ESI Positive
MRM Transitions	Filgotinib: m/z 426.2 \rightarrow 291.1 Filgotinib-d4: m/z 430.2 \rightarrow 295.1
Collision Energy	Optimized for each transition

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Filgotinib) to the internal standard (**Filgotinib-d4**). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Filgotinib in the unknown samples is then determined from this calibration curve.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of Filgotinib using **Filgotinib-d4** as an internal standard.



LC-MS/MS Quantification Workflow for Filgotinib.

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